3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid
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Overview
Description
3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.197. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Spectroscopic Properties
The structural optimization, molecular docking analysis, electronic, and vibrational properties of benzofuran-carboxylic acids, including derivatives similar to 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid, have been extensively studied. These investigations involve density functional theory (DFT) calculations and analyses of molecular electrostatic potential and frontier molecular orbitals (FMOs). Such studies contribute to understanding the reactivity of these molecules and their biological activities, including potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
Synthesis and Biological Evaluation
Synthetic methods for benzofuran derivatives, including processes starting from similar compounds, have been developed. These methods involve biomimetic reaction sequences and are evaluated for their potential anticancer activities. Particularly, certain derivatives have shown promising activity in inhibiting tubulin polymerization, which is significant in cancer research (Pieters et al., 1999).
Novel Compound Synthesis
The synthesis of novel polycyclic heteroaromatic compounds using benzofuran derivatives is another area of interest. These compounds have potential applications in various fields, including medicinal chemistry and material science (Patankar et al., 2008).
Antimicrobial and Antioxidant Activities
Benzofuran derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurological disorders and diseases (Luo et al., 2005).
Luminescent Properties
Research into the luminescent properties of benzofuran derivatives has been conducted, particularly concerning lanthanide coordination compounds. These studies focus on the impact of electron-releasing and electron-withdrawing substituents on photophysical properties, which have implications for material science and photonics (Sivakumar et al., 2010).
Antitumor Agent Synthesis
The synthesis of novel antitumor agents using benzofuran derivatives has been explored. This includes the development of synthesis methods for compounds with potential as antitumor agents and their evaluation for inhibitory activities against specific cancer cell lines (Mondal et al., 2003).
Mechanism of Action
The mode of action typically involves interaction with biological targets such as proteins or enzymes, leading to changes in cellular processes. The compound may act as an inhibitor, activator, or modulator of these targets .
Biochemical pathways affected by the compound would depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway, leading to various downstream effects .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors such as solubility, stability, and permeability can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
The result of the compound’s action at the molecular and cellular level could include changes in cell signaling, gene expression, or cellular metabolism, potentially leading to therapeutic effects or toxicity .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-(methoxymethyl)-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBVMFGRVHQEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(OC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.